molecular formula C11H11BrO2 B027391 2-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 85928-57-0

2-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B027391
CAS No.: 85928-57-0
M. Wt: 255.11 g/mol
InChI Key: WHEBCCJXJLNMGZ-UHFFFAOYSA-N
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Description

2-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one, also known as this compound, is a useful research compound. Its molecular formula is C11H11BrO2 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 218454. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental and Health Implications of Brominated Compounds

  • Polybrominated Dibenzo-p-dioxins and Dibenzofurans : These compounds are related to brominated flame retardants and are of concern due to their trace contaminants found in various environments. They are known for inducing hepatic enzymes and causing thymic atrophy in animal models, indicating potential toxicological effects similar to their chlorinated counterparts. The study by Mennear and Lee (1994) discusses the environmental health perspectives of such compounds, highlighting their potential to cause dermal, hepatic, and gastrointestinal toxicities in humans (Mennear & Lee, 1994).

Biological Activities of Structurally Similar Compounds

  • Osthole's Pharmacological Properties : Osthole, bearing a methoxy group, demonstrates a wide range of pharmacological activities, including neuroprotective, osteogenic, and anticancer effects. Its pharmacokinetic profile suggests efficient uptake and utilization in the body, with multiple mechanisms of action proposed, notably through the modulation of cAMP and cGMP levels. This underscores the therapeutic potential of methoxy-substituted compounds in alternative medicine. The comprehensive review by Zhong-rong Zhang et al. (2015) provides insights into osthole's bioactivities and potential as a multitarget alternative medicine (Zhong-rong Zhang et al., 2015).

Potential Applications in Materials Science

  • Brominated Flame Retardants : The novel brominated flame retardants (NBFRs) reviewed by Zuiderveen et al. (2020) emphasize the importance of further research on their occurrence, environmental fate, and toxicity. This review suggests the need for optimized analytical methods to include all NBFRs and highlights high concentrations of certain compounds, raising concerns about their environmental impact (Zuiderveen et al., 2020).

Properties

IUPAC Name

2-bromo-7-methoxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-8-4-2-7-3-5-10(12)11(13)9(7)6-8/h2,4,6,10H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEBCCJXJLNMGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(C2=O)Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309895
Record name 2-Bromo-7-methoxy-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85928-57-0
Record name 85928-57-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218454
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-7-methoxy-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-3,4-DIHYDRO-7-METHOXY-1(2H)-NAPHTHALENONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 10° C. solution of 25 g (0.142 mol) of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone in 1 liter ether was added dropwise (maintaining reaction temperature at about 10° C.) 37.9 g (0.237 mol) of bromine. The reaction solution was concentrated on a rotating evaporator and the residue crystallized from ether to give 31.6 g (87%) of present title compound, m.p. 79°-80° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
37.9 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

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